molecular formula C6H4BrN3 B582153 3-Bromo-5H-pyrrolo[2,3-B]pyrazine CAS No. 1260665-49-3

3-Bromo-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B582153
CAS No.: 1260665-49-3
M. Wt: 198.023
InChI Key: JOCWQJGZBIFQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The presence of bromine at the 3-position of the pyrrolo[2,3-B]pyrazine scaffold enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5H-pyrrolo[2,3-B]pyrazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyrazine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and drug discovery .

Biological Activity

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its biological activity. The presence of bromine at the 3-position enhances its lipophilicity and may influence its binding affinity to target proteins. The compound is typically synthesized through various methods including cyclization and functionalization of precursor pyrazines.

Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in numerous cancers, making them attractive targets for therapeutic intervention. Research has shown that derivatives of 5H-pyrrolo[2,3-b]pyrazine exhibit potent inhibitory effects on FGFR1, with some compounds achieving IC50 values in the low nanomolar range (e.g., IC50 = 0.6 nM for certain derivatives) .

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives on FGFR1

CompoundIC50 (nM)SelectivityRemarks
130.6HighExcellent metabolic stability
985ModerateEffective at sub-micromolar concentrations
4>100LowLess effective compared to others

Other Biological Activities

In addition to FGFR inhibition, studies have reported that this compound derivatives also demonstrate activity against other kinases such as Bruton’s tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3) . The structural modifications in these derivatives can lead to varied biological activities, emphasizing the importance of SAR studies.

Case Study 1: FGFR Inhibition

A study focusing on the synthesis and evaluation of various pyrrolo[2,3-b]pyrazine derivatives highlighted the efficacy of compound 13 as a selective FGFR inhibitor. This compound was subjected to in vitro metabolic stability assays and demonstrated low clearance rates in human liver microsomes, indicating favorable pharmacokinetic properties .

Case Study 2: Dual Inhibition Potential

Another study explored the dual inhibition potential of pyrrolopyrazines against cholinesterases (AChE and BChE), which are relevant in Alzheimer’s disease therapy. While not directly related to this compound, it indicates the broader pharmacological relevance of pyrrolopyrazine derivatives .

Table 2: Biological Activities of Selected Pyrrolopyrazines

CompoundTarget EnzymeIC50 (µM)Activity Type
6nAChE0.466 ± 0.121Inhibitor
6cBChE0.583 ± 0.052Selective Inhibitor
-FGFR1<1Potent Inhibitor

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-b]pyrazine scaffold can significantly affect biological activity. For instance, substituents that enhance π–π interactions or steric fit within the ATP binding site of kinases tend to improve inhibitory potency . The analysis suggests that maintaining certain structural features while introducing variations can yield compounds with enhanced selectivity and efficacy.

Properties

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWQJGZBIFQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725531
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-49-3
Record name 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.